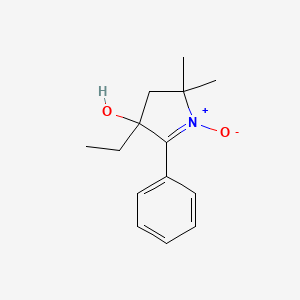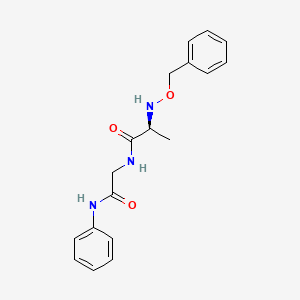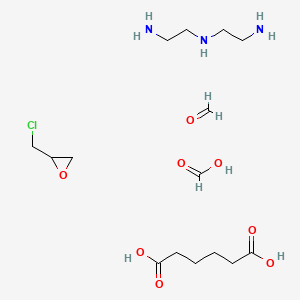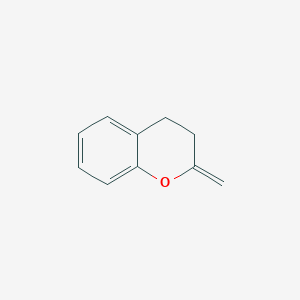![molecular formula C8H8 B14443499 (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene CAS No. 78817-03-5](/img/structure/B14443499.png)
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-Bicyclo[420]octa-2,4,7-triene is a bicyclic organic compound characterized by its unique structure, which includes a fused ring system with three double bonds
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene can be achieved through a one-pot procedure starting from terminal aryl alkynes. This synthesis is catalyzed by a rhodium (I) complex, which facilitates the head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of rhodium-catalyzed reactions in large-scale organic synthesis is common. The scalability of such reactions would depend on the availability of the catalyst and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated bicyclic compounds, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
作用機序
The mechanism by which (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of conjugated double bonds. These features facilitate various transformations, such as cycloadditions and rearrangements, by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
- (1R,6S,7R,8S)-7,8-Dimethylbicyclo[4.2.0]octa-2,4-diene
- Bicyclo[4.2.0]octa-2,4-diene
Uniqueness
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene is unique due to its specific stereochemistry and the presence of three conjugated double bonds within a bicyclic framework. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable for specialized applications in synthesis and materials science.
特性
CAS番号 |
78817-03-5 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-8H/t7-,8+ |
InChIキー |
ODPJJUMAGHWOOY-OCAPTIKFSA-N |
異性体SMILES |
C1=C[C@@H]2C=C[C@@H]2C=C1 |
正規SMILES |
C1=CC2C=CC2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




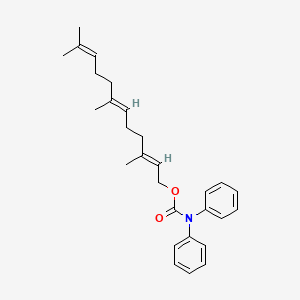
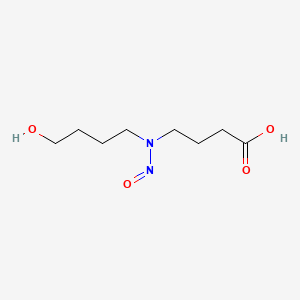

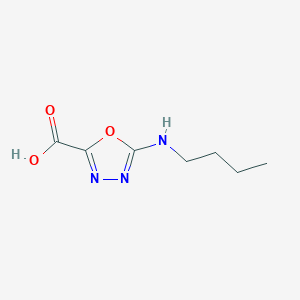
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
